Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C23H28N2O3S and its molecular weight is 412.55. The purity is usually 95%.
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Scientific Research Applications
Inhibitors of Soluble Epoxide Hydrolase
Research by Thalji et al. (2013) on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase highlighted the importance of the triazine heterocycle for potency and selectivity, with phenyl group substitution reducing clearance and enhancing oral exposure. This study contributes to the understanding of the structural requirements for the development of potent and selective inhibitors for therapeutic applications (Thalji et al., 2013).
Antituberculosis Activity
A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrids revealed a series of compounds with promising antituberculosis activity, demonstrating the potential of these structures in the design of new antitubercular agents. This research provides insights into the application of hybrid molecules for combating Mycobacterium tuberculosis (Jeankumar et al., 2013).
Synthesis and Anticancer Potential
The work by Kambappa et al. (2017) on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives explored their synthesis and anti-angiogenic properties. This study suggests the potential of these compounds in anticancer therapy through their ability to inhibit angiogenesis and interact with DNA (Kambappa et al., 2017).
Antimycobacterial Activity
Kumar et al. (2008) described an atom economic and stereoselective synthesis of spiro-piperidin-4-ones with significant in vitro and in vivo activity against Mycobacterium tuberculosis. This study underscores the versatility of spiro-piperidin-4-ones in developing new treatments for tuberculosis (Kumar et al., 2008).
Dual Function Antithrombotic Agents
The research by de Candia et al. (2009) on fluorinated benzyloxyphenyl piperidine-4-carboxamides as inhibitors of factor Xa and platelet aggregation introduced a new class of compounds with dual antithrombotic functions. This highlights the potential for developing more effective treatments for thrombosis with reduced side effects (de Candia et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
phenyl 4-[[(1-thiophen-2-ylcyclopentanecarbonyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c26-21(23(12-4-5-13-23)20-9-6-16-29-20)24-17-18-10-14-25(15-11-18)22(27)28-19-7-2-1-3-8-19/h1-3,6-9,16,18H,4-5,10-15,17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMCHYOELQJJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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